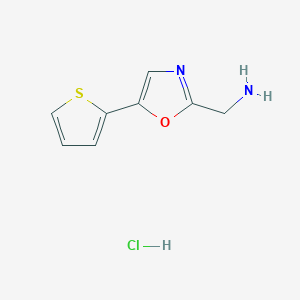![molecular formula C10H13F3N2S B2355758 4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine CAS No. 1565644-21-4](/img/structure/B2355758.png)
4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 1565644-21-4 . It has a molecular weight of 250.29 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-(trifluoromethyl)cyclohexyl)thiazol-2-amine . The InChI code is 1S/C10H13F3N2S/c11-10(12,13)7-3-1-6(2-4-7)8-5-16-9(14)15-8/h5-7H,1-4H2,(H2,14,15) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 250.29 .Scientific Research Applications
Synthesis of Enantiomerically Pure 1,3‐Thiazole‐5(4H)‐thione
A study by Gebert and Heimgartner (2002) details the preparation of enantiomerically pure 1,3-thiazole-5(4H)-thiones, a class of compounds related to 4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine. This process involves the synthesis of optically active thiazoles, which are important in heterocyclic chemistry and drug discovery (Gebert & Heimgartner, 2002).
Synthesis of Thiazoles for Drug Discovery
Colella et al. (2018) reported a method for preparing thiazoles, which are useful in drug discovery programs. This synthesis introduces a bromodifluoromethyl group at the C4 of the thiazole, potentially applicable to compounds like this compound (Colella et al., 2018).
Facile Synthesis of Fluorinated Purines and Thiapurines
Iaroshenko et al. (2007) described the reaction of 1,3-thiazol-4-amines with various isocyanates to create thiapurines and purines, which include trifluoromethyl groups. This synthesis pathway could be relevant for derivatives of this compound (Iaroshenko et al., 2007).
Synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine Derivatives
Ghorbani‐Vaghei and Amiri (2014) synthesized derivatives of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine, which could be structurally related to this compound (Ghorbani‐Vaghei & Amiri, 2014).
Synthesis of 2-Imino-4-(trifluoromethyl)thiazolidin-4-ol Derivatives
Dalmal et al. (2014) achieved the synthesis of 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives through a one-pot, three-component reaction. This methodology could be adapted for the synthesis of similar compounds to this compound (Dalmal et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
4-[4-(trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2S/c11-10(12,13)7-3-1-6(2-4-7)8-5-16-9(14)15-8/h5-7H,1-4H2,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGGKSKMEIHRJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CSC(=N2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2355679.png)
![3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2355682.png)


![1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2355689.png)

![2-(4-Fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2355692.png)
![2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid](/img/structure/B2355694.png)
![3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2355695.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2355697.png)

